

A Comparative Guide to TASK-1 Channel Inhibition: ML365 vs. Quinine

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Compound of Interest		
Compound Name:	ML365	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of the TWIK-related acid-sensitive potassium (TASK)-1 channel: the selective small molecule **ML365** and the broad-spectrum antimalarial drug, quinine. We will delve into their respective potencies, selectivities, and mechanisms of action, supported by experimental data and detailed protocols to aid in the selection of the appropriate inhibitor for your research needs.

Introduction to TASK-1 Channels

TASK-1, a member of the two-pore domain potassium (K2P) channel family, plays a critical role in setting the resting membrane potential in a variety of excitable and non-excitable cells.[1] These channels are constitutively active at physiological membrane potentials and are sensitive to changes in extracellular pH. Their activity modulates a wide range of physiological processes, including neuronal excitability, immune responses, hormone secretion, and cardiovascular function.[2] Consequently, TASK-1 channels have emerged as a significant therapeutic target for conditions such as atrial fibrillation, obstructive sleep apnea, and neuroinflammatory diseases.[1][2]

Overview of ML365 and Quinine

ML365 is a potent and highly selective small-molecule inhibitor of the TASK-1 channel.[2][3][4] [5] It was identified through high-throughput screening and subsequent chemical optimization,



making it a valuable pharmacological tool for investigating the specific roles of TASK-1 channels in vitro and in vivo.[2][4]

Quinine, a natural alkaloid derived from the cinchona tree, is a well-known antimalarial agent that also exhibits inhibitory activity against various potassium channels, including TASK-1.[6] Its broader spectrum of activity means it can affect multiple ion channels, a crucial consideration for experimental design.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **ML365** and quinine against TASK-1 and other potassium channels, providing a clear comparison of their potency and selectivity.



Inhibitor	Target Channel	IC50 Value	Assay Type	Reference
ML365	TASK-1	4 nM	Thallium Influx	[3][4]
TASK-1	16 nM	Automated Electrophysiolog y	[2][4]	_
TASK-3	390 nM	Automated Electrophysiolog y		
Kir2.1	> 30 μM	Not specified	[2][3][4]	
KCNQ2	> 30 μM	Not specified	[2][3][4]	
hERG	> 30 μM	Not specified	[2][3][4]	
Quinine	Human TASK-1	170 μΜ	Two-electrode voltage clamp	[6]
Outward K+ currents (rat taste cells)	5.1 μΜ	Electrophysiolog y	[7]	
hERG	44 μΜ	Electrophysiolog y	[8]	
mSlo3 (KCa 5.1)	169 μΜ	Electrophysiolog y	[9]	

As the data indicates, **ML365** is significantly more potent and selective for the TASK-1 channel than quinine. With an IC50 in the low nanomolar range for TASK-1 and over 60-fold selectivity against the closely related TASK-3 channel, **ML365** allows for more targeted inhibition.[2][4] In contrast, quinine inhibits TASK-1 at much higher micromolar concentrations and also affects a range of other potassium channels, which may lead to off-target effects in experimental systems.

Mechanism of Action







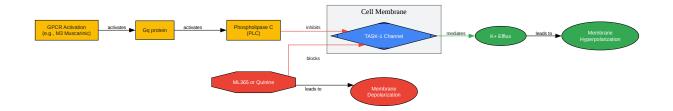
ML365 acts as a direct blocker of the TASK-1 channel pore, thereby preventing the efflux of potassium ions.[3][4] This inhibition of the outward potassium current leads to depolarization of the cell membrane. The high selectivity of **ML365** is attributed to specific interactions with the channel protein, though the exact binding site is still under investigation.

Quinine is a less specific potassium channel blocker. Its mechanism of action is generally believed to involve the physical occlusion of the channel pore from the intracellular side.[10] This broad-spectrum activity is a result of its ability to interact with the pore of various potassium channels.

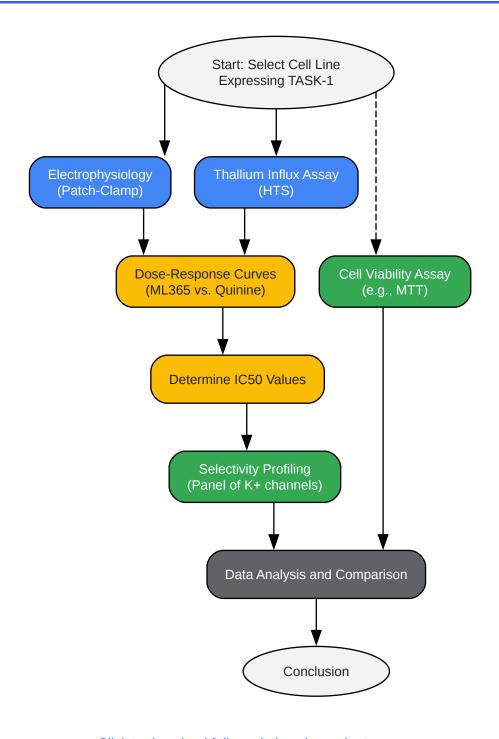
Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors act and how their effects can be studied, the following diagrams illustrate a simplified signaling pathway involving TASK-1 and a general experimental workflow for comparing ion channel inhibitors.









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